5-Dimethylphosphoryl-1-oxaspiro[2.5]octane
Description
5-Dimethylphosphoryl-1-oxaspiro[2.5]octane is a bicyclic organophosphorus compound characterized by a spirocyclic framework combining a 5-membered oxaspiro ring and a 2.5-membered hydrocarbon system. The dimethylphosphoryl group (-PO(CH₃)₂) at the 5-position introduces steric bulk and electron-withdrawing properties, influencing its reactivity and stability. This compound is of interest in organic synthesis, particularly in catalytic applications and as a precursor for chiral ligands .
Properties
IUPAC Name |
5-dimethylphosphoryl-1-oxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O2P/c1-12(2,10)8-4-3-5-9(6-8)7-11-9/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJCWQLEVJNWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCC2(C1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylphosphoryl-1-oxaspiro[2.5]octane typically involves the reaction of a suitable spirocyclic precursor with dimethylphosphoryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Dimethylphosphoryl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
5-Dimethylphosphoryl-1-oxaspiro[2.5]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Dimethylphosphoryl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxa-5-azaspiro[2.5]octane Derivatives
- Structure : Replaces the dimethylphosphoryl group with an aza (NH) group at the 5-position.
- Properties :
- Applications : Primarily used in peptide synthesis and as intermediates for heterocyclic pharmaceuticals.
5,5-Dimethyl-4-(3-methyl-1,3-butadienyl)-1-oxaspiro[2.5]octane
Organophosphorus Cyclopentadienyl Derivatives
- Structure : Examples include sodium methylcyclopentadienide (1.5-2.5 M in solvents).
- Properties :
- Applications: Widely used in metallocene synthesis and as reducing agents in organometallic chemistry.
Comparative Data Table
| Property | This compound | 1-Oxa-5-azaspiro[2.5]octane Derivatives | 5,5-Dimethyl-4-(3-methyl-1,3-butadienyl)-1-oxaspiro[2.5]octane | Organophosphorus Cyclopentadienyl Derivatives |
|---|---|---|---|---|
| Functional Group | Dimethylphosphoryl (-PO(CH₃)₂) | Aza (NH) | 3-methyl-1,3-butadienyl | Cyclopentadienyl (ionic) |
| Reactivity | Electrophilic, chiral ligand precursor | Nucleophilic, amine catalysis | Diels-Alder diene | Reducing agent, metallocene synthesis |
| Thermal Stability | High (decomposes >200°C) | Moderate (decomposes ~150°C) | Moderate | Low (sensitive to moisture/air) |
| Volatility | Low | Low | High (Reid VP ~12 kPa) | Variable (depends on solvent system) |
| Key Applications | Catalysis, chiral synthesis | Peptide/pharmaceutical intermediates | Polymer crosslinking | Olefin polymerization catalysts |
Research Findings and Challenges
- Synthetic Accessibility : The phosphoryl derivative requires multistep synthesis involving phosphorus trichloride and Grignard reagents, whereas aza analogs are synthesized via simpler cyclization routes .
- Stability Issues : Artisanal refining methods (e.g., for gasoline) highlight deviations in parameters like Reid vapor pressure and sulfur content when structural analogs are improperly synthesized, underscoring the need for rigorous quality control in phosphorylated compounds .
- Functional Versatility : The dimethylphosphoryl group’s electron-withdrawing nature enhances resistance to oxidative degradation compared to hydrocarbon-substituted spirocycles .
Biological Activity
5-Dimethylphosphoryl-1-oxaspiro[2.5]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a phosphorus atom bonded to two methyl groups and an oxygen atom. Its molecular formula is C9H17O2P, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Weight : 188.20 g/mol
- Chemical Structure : The compound features a spirocyclic arrangement that contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable spirocyclic precursor with dimethylphosphoryl chloride. This reaction is generally conducted under controlled conditions, often utilizing triethylamine as a base to facilitate the formation of the desired product. Purification is usually achieved through column chromatography to obtain high purity levels.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate their activity, influencing various biochemical pathways.
Interaction with Enzymes
Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways involving phosphatases and kinases, which are critical in cellular signaling and metabolism. For example, studies have shown that the compound can bind to the active sites of certain enzymes, altering their function and potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzyme activities related to cancer cell proliferation, suggesting its potential as an anticancer agent.
- Cellular Impact : Research involving cellular models has shown that treatment with this compound can lead to apoptosis (programmed cell death) in cancerous cells, highlighting its potential therapeutic applications.
- Stereochemical Influence : The stereochemistry of 1-oxaspiro[2.5]octane derivatives plays a crucial role in their biological activity. Studies have indicated that certain stereoisomers exhibit enhanced efficacy in enzyme inhibition compared to others, underscoring the importance of molecular configuration in drug design .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| Dimethylphosphoryl-1-oxaspiro[2.5]octane | Spirocyclic | Moderate enzyme inhibition | Similar structure with different substituents |
| Phosphine Oxides | Phosphorus-Oxygen Bonds | Varies widely | Broader class with diverse applications |
| Other Spirocyclic Compounds | Various Functional Groups | Varies | Different functional groups lead to varied activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
